Dibenzyl 2-Acetyl-3-oxohexanedioate
Description
Dibenzyl 2-Acetyl-3-oxohexanedioate is a synthetic organic compound with the molecular formula C₁₇H₂₀O₆ and a molecular weight of 320.34 g/mol. Structurally, it features a hexanedioate backbone substituted with acetyl and oxo groups at the 2- and 3-positions, respectively, and benzyl ester groups at both termini. This compound is characterized as an oily substance with solubility in methanol, dichloromethane (DCM), and ethyl acetate . Its primary application lies in pharmaceutical synthesis, particularly as an intermediate in the production of Succinylacetone, a biomarker for diagnosing hepatorenal tyrosinemia—a rare metabolic disorder .
Properties
Molecular Formula |
C₂₂H₂₂O₆ |
|---|---|
Molecular Weight |
382.41 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of dibenzyl-containing compounds leads to significant variations in their properties and applications. Below is a detailed analysis of Dibenzyl 2-Acetyl-3-oxohexanedioate compared to analogous compounds.
Structural Analog: 1-Benzyl 6-Ethyl 2-Acetyl-3-oxohexanedioate
This compound shares the same hexanedioate core and acetyl/oxo substituents but differs in ester substitution: one benzyl group is replaced with an ethyl group.
- Molecular Formula : C₁₇H₂₀O₆ (identical molecular weight: 320.34 g/mol).
- Applications: Functions as a diagnostic intermediate for hepatorenal tyrosinemia, similar to Dibenzyl 2-Acetyl-3-oxohexanedioate.
Dibenzyl Sulfide and Dibenzyl Sulfone
These sulfur-containing analogs (purchased from Aldrich Chemical Company) feature a sulfide (-S-) or sulfone (-SO₂-) group instead of the ester/oxo backbone.
- Molecular Formulas :
- Dibenzyl Sulfide: C₁₄H₁₄S (MW: 214.32 g/mol).
- Dibenzyl Sulfone: C₁₄H₁₄O₂S (MW: 246.32 g/mol).
- Functional Differences : The sulfide/sulfone groups confer distinct reactivity, such as oxidation resistance (sulfone) or participation in nucleophilic reactions (sulfide).
- Applications: Used in microbiological studies and synthetic chemistry. Dibenzyl sulfone, for instance, is noted for high purity (≥98%), suggesting stability in harsh conditions .
Dibenzyl Ether
A fragrance industry compound regulated by IFRA standards.
- Molecular Formula : C₁₄H₁₄O (MW: 198.26 g/mol).
- Functional Group : Ether linkage (-O-), which is less polar than esters or sulfones.
- Applications: Utilized in perfumes and cosmetics.
Other Dibenzyl Derivatives
lists compounds like Dibenzyl (2-Hydroxy-3,4-dihydro-2H-pyran-3,6-diyl)dicarbamate and 1,3-Dibenzyl Anthrose, which incorporate additional functional groups (e.g., carbamate, pyran rings). These structures expand applications into drug delivery and antimicrobial agents but lack the acetyl/oxo motif critical to the target compound’s role in metabolic diagnostics.
Data Tables: Comparative Analysis
Key Research Findings
- Functional Group Impact: The acetyl/oxo groups in Dibenzyl 2-Acetyl-3-oxohexanedioate enable keto-enol tautomerism, enhancing its reactivity in forming Succinylacetone. In contrast, sulfides/sulfones exhibit redox activity, and ethers prioritize volatility for fragrances .
- Safety Considerations : Dibenzyl ether’s IFRA regulations contrast with the target compound’s medical use, underscoring the need for application-specific toxicological studies .
- Synthetic Utility: Mixed ester derivatives (e.g., 1-Benzyl 6-Ethyl) demonstrate how minor structural changes optimize intermediates for specific diagnostic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
